molecular formula C20H20N6O3 B2386744 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-29-7

7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2386744
CAS No.: 367907-29-7
M. Wt: 392.419
InChI Key: XMQBWRMUXDNHAT-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine carboxamide derivative featuring a 3,4-dimethoxyphenyl substituent at position 7 and a pyridin-3-yl carboxamide group at position 4.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-12-17(19(27)25-14-5-4-8-21-10-14)18(26-20(24-12)22-11-23-26)13-6-7-15(28-2)16(9-13)29-3/h4-11,18H,1-3H3,(H,25,27)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQBWRMUXDNHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article explores its pharmacological properties, including anticancer and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H23_{23}N5_{5}O3_{3}
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 539798-60-2

The compound features a triazole ring fused with a pyrimidine structure and incorporates methoxy and carboxamide functional groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
A549 (lung)9.0Inhibition of cell proliferation and migration
MCF-7 (breast)5.0Induction of apoptosis via cell cycle arrest
HepG2 (liver)0.25Regulation of AMPK signaling pathway

In a study examining the effects of various triazolo-pyrimidine derivatives, the compound demonstrated potent activity against the MCF-7 cell line with an IC50_{50} value of 5 µM, indicating its potential as a therapeutic agent in breast cancer treatment .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase-2 (COX-2) activity:

Compound IC50_{50} (µM) Comparison to Celecoxib
7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide0.04 ± 0.02Comparable to standard drug

This suggests that the compound may be developed as a non-steroidal anti-inflammatory drug (NSAID), offering an alternative to traditional treatments .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells by modulating key regulatory proteins.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells through intrinsic pathways.
  • Enzyme Inhibition : The inhibition of COX enzymes is significant in reducing inflammation and pain associated with various conditions.

Case Studies

Several studies have investigated the efficacy of triazolo-pyrimidines in clinical settings:

  • Study on MCF-7 Cells : A recent publication demonstrated that derivatives similar to this compound showed significant cytotoxicity against MCF-7 cells, leading to further exploration in vivo .
  • Anti-inflammatory Efficacy : Another study focused on the anti-inflammatory properties where compounds were tested in carrageenan-induced paw edema models in rats, showing promising results .

Comparison with Similar Compounds

Substituent Variations in Triazolo-Pyrimidine Scaffolds

The target compound is structurally distinguished by the 3,4-dimethoxyphenyl group at position 7 and the pyridin-3-yl carboxamide at position 6. Key comparisons with similar compounds include:

Compound Name Substituent at Position 7 Carboxamide Group at Position 6 Key Differences Reference
Target Compound 3,4-Dimethoxyphenyl Pyridin-3-yl Baseline for comparison
5l () 3,4,5-Trimethoxyphenyl 3-Hydroxy-4-methoxyphenyl Additional methoxy group; hydroxyl substituent
Compound in 2,4,5-Trimethoxyphenyl Pyridin-3-yl Altered methoxy substitution pattern
4h () Phenyl with nitro at position 6 Methylthio group at position 2 Nitro group; methylthio substituent
38 () Oxo group at position 7 Cyclohexyl and benzyl-methylamine Pentyl chain; CB2 receptor targeting
  • Methoxy Substitution Patterns : The 3,4-dimethoxyphenyl group in the target compound differs from the 3,4,5-trimethoxy () and 2,4,5-trimethoxy () analogues. These variations influence electronic effects (e.g., electron-donating methoxy groups) and steric bulk, which may modulate receptor binding or solubility .

Physicochemical Profiles

  • Melting Points : Analogues like 5l () exhibit high melting points (~250°C), suggesting thermal stability typical of triazolo-pyrimidines. The target compound likely shares this trait .
  • Solubility : The 3,4-dimethoxyphenyl group enhances hydrophilicity compared to chloro () or nitro () substituents. However, the pyridin-3-yl amide may reduce solubility in aqueous media relative to hydroxylated analogues (e.g., 5l) .

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